5-Hydroxymethyl-furan-3-carbonitrile

Description

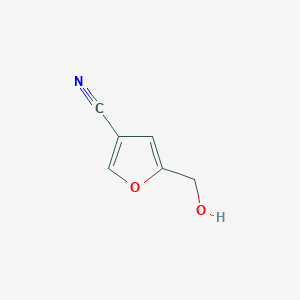

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)furan-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPPJFDWESULFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286560 | |

| Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59413-72-8 | |

| Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59413-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxymethyl Furan 3 Carbonitrile

Established Synthetic Pathways for 5-Hydroxymethyl-furan-3-carbonitrile

The synthesis of 5-Hydroxymethyl-furan-3-carbonitrile presents a unique challenge due to the specific regiochemistry of the substituents. The inherent electronic properties of the furan (B31954) ring favor electrophilic substitution at the C2 and C5 positions, making direct functionalization at the C3 position more complex. chemicalbook.compearson.com Established methods, therefore, often rely on multi-step sequences that involve the construction of a pre-functionalized furan core or the use of directing groups to achieve the desired 3,5-substitution pattern.

Multi-Step Approaches to the Furan Core

The construction of the furan ring itself is a well-established field in organic chemistry, with several classical methods that can be adapted to produce precursors for 5-Hydroxymethyl-furan-3-carbonitrile.

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. youtube.com To achieve the desired substitution pattern, a suitably substituted 1,4-dicarbonyl precursor would be required.

Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849). youtube.com This approach offers a potential route to 3-functionalized furans.

Synthesis from Acyclic Precursors: Various methods exist for constructing furans from acyclic starting materials. For instance, the cyclization of allenols or propargylic alcohols can yield highly substituted furans. tandfonline.comnih.gov Gold-catalyzed cycloisomerization of substituted 5-methoxy-hex-3-yn-2-ols has been shown to be an efficient route to 2,5-disubstituted furans, and similar strategies could potentially be adapted for 3,5-disubstituted analogs. tandfonline.comtandfonline.com

A plausible multi-step approach could begin with the synthesis of a furan-3-carboxylate ester, which can then be further functionalized.

Introduction of Nitrile Functionality at the C3 Position

Direct cyanation of the furan ring at the C3 position is challenging due to the preferential reactivity of the C2 and C5 positions towards electrophiles. chemicalbook.compearson.com Therefore, indirect methods are typically employed.

From a Carboxylic Acid or Amide: A common strategy involves the conversion of a carboxylic acid or its corresponding amide at the C3 position to a nitrile group. This can be achieved through dehydration of the amide using reagents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or more modern reagents like cyanuric chloride.

Sandmeyer-type Reaction: If a 3-aminofuran derivative can be synthesized, a Sandmeyer-type reaction, involving diazotization followed by treatment with a cyanide salt (e.g., CuCN), could be a viable route to introduce the nitrile group.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cyanation reactions of aryl or heteroaryl halides are a powerful tool. researchgate.net A synthetic sequence could involve the preparation of a 3-halofuran derivative, which is then subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst.

| Method | Precursor | Reagents | Notes |

| Amide Dehydration | Furan-3-carboxamide | P₄O₁₀, SOCl₂, or similar dehydrating agents | A classical and often effective method. |

| Sandmeyer Reaction | 3-Aminofuran | 1. NaNO₂, HCl; 2. CuCN | Requires the synthesis of the relatively unstable 3-aminofuran. |

| Palladium-Catalyzed Cyanation | 3-Halofuran | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | Offers good functional group tolerance but requires a halogenated precursor. researchgate.net |

Functionalization with Hydroxymethyl Group at the C5 Position

The introduction of a hydroxymethyl group at the C5 position is generally more straightforward due to the higher reactivity of this position.

Reduction of a C5-Carbonyl Group: A widely used method is the reduction of a 5-formyl or 5-carboxylate group. 5-Hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, is a common starting material for many furan derivatives. researchgate.netmdpi.com While HMF itself is a 2,5-disubstituted furan, the principles of reducing a formyl group to a hydroxymethyl group are directly applicable. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Electrophilic Hydroxymethylation: Direct hydroxymethylation of the furan ring can be achieved using formaldehyde (B43269) or its equivalents under acidic conditions. researchgate.net For a substrate like furan-3-carbonitrile, this reaction would be expected to occur at the more activated C5 position.

From a 5-Halofuran Derivative: A 5-halofuran can be converted to a 5-hydroxymethylfuran through a sequence of reactions, such as conversion to an organometallic reagent (e.g., Grignard or organolithium) followed by reaction with formaldehyde, or through a palladium-catalyzed hydroxymethylation.

| Method | Precursor | Reagents | Notes |

| Carbonyl Reduction | 5-Formylfuran-3-carbonitrile | NaBH₄, LiAlH₄ | A reliable and high-yielding method. |

| Electrophilic Hydroxymethylation | Furan-3-carbonitrile | HCHO, Acid catalyst | Offers a more direct route but may require optimization to avoid side reactions. researchgate.net |

| From Halide | 5-Halofuran-3-carbonitrile | 1. Mg or BuLi; 2. HCHO | A versatile method that allows for the introduction of the hydroxymethyl group from a readily available halide. |

Novel and Sustainable Synthetic Routes

Recent advances in organic synthesis have focused on the development of more efficient, environmentally friendly, and sustainable methods. These principles are increasingly being applied to the synthesis of furan derivatives.

Green Chemistry Approaches to 5-Hydroxymethyl-furan-3-carbonitrile Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing 5-Hydroxymethyl-furan-3-carbonitrile, this can involve several strategies:

Use of Bio-based Feedstocks: 5-Hydroxymethylfurfural (HMF), derived from the dehydration of carbohydrates like fructose (B13574) and glucose, is a key renewable platform chemical. researchgate.netmdpi.comorgsyn.org While HMF is 2,5-disubstituted, developing pathways to convert it to 3,5-disubstituted furans is an active area of research.

Solvent Selection: The use of greener solvents, such as water, supercritical CO₂, or bio-derived solvents, is a key aspect of green chemistry. The hydroxymethylation of furan compounds has been shown to be influenced by the solvent system, with mixtures like formalin/1,4-dioxane showing improved yields. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly attractive in this regard.

Catalytic Strategies for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are employed in furan synthesis. Gold and palladium catalysts are particularly effective for the cyclization of acyclic precursors to form the furan ring. tandfonline.comtandfonline.comacs.org Heterogeneous catalysts, such as zeolites and acidic resins, are advantageous for their ease of separation and reusability, which is beneficial for large-scale production and continuous flow processes. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. Organocatalysts can be used to activate substrates in novel ways, for instance, in the generation of dienolates from 5-substituted-furan-2(3H)-ones for cycloaddition reactions. nih.gov Such strategies could potentially be harnessed for the construction of the 3,5-disubstituted furan core.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. While specific enzymes for the direct synthesis of 5-Hydroxymethyl-furan-3-carbonitrile may not be readily available, biocatalytic methods are extensively used for transformations of furan derivatives, such as the reduction of carbonyl groups.

The development of catalytic systems that can selectively functionalize the C3 position of the furan ring remains a significant goal. Future research in this area will likely focus on the design of novel catalysts that can overcome the inherent reactivity patterns of the furan nucleus, enabling more direct and efficient access to compounds like 5-Hydroxymethyl-furan-3-carbonitrile.

Scarcity of Research on 5-Hydroxymethyl-furan-3-carbonitrile Limits Comprehensive Analysis

A thorough investigation of scientific literature reveals a significant lack of available research data specifically concerning the chemical compound 5-Hydroxymethyl-furan-3-carbonitrile . Consequently, the development of a detailed article focusing on its synthetic methodologies, flow chemistry applications, and mechanistic formation studies is not feasible at this time.

The requested article structure, which includes sections on "," "Flow Chemistry and Continuous Synthesis Methodologies," and "Mechanistic Studies of 5-Hydroxymethyl-furan-3-carbonitrile Formation," requires in-depth, scientifically validated research findings that are not present in the public domain for this specific isomer.

While extensive research exists for the related and structurally isomeric compound, 5-Hydroxymethylfurfural (HMF), and its various derivatives, particularly those substituted at the 2-position, this information is not directly applicable to the 3-carbonitrile isomer. A computational study on 2- and 3-cyanofurans was identified, providing theoretical calculations on their properties under interstellar medium conditions, but this does not include experimental synthetic routes or mechanistic details for the specific compound of interest. rsc.org

The synthesis of substituted furans is a broad area of chemical research, with numerous established methods for creating various substitution patterns on the furan ring. organic-chemistry.org Similarly, flow chemistry is an increasingly utilized technique for the synthesis of heterocyclic compounds, including some furan derivatives, often providing advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.netresearchgate.net However, specific examples and detailed studies pertaining to the continuous synthesis of 5-Hydroxymethyl-furan-3-carbonitrile are absent from the current body of scientific literature.

Mechanistic studies, which are crucial for understanding reaction pathways and optimizing synthetic protocols, have been conducted for the formation of other furan compounds, such as the well-documented dehydration of sugars to HMF. researchgate.net These studies often involve complex reaction networks and the identification of transient intermediates. Without dedicated research, any proposed mechanism for the formation of 5-Hydroxymethyl-furan-3-carbonitrile would be purely speculative.

Due to the absence of specific experimental data, including reaction schemes, yields, and mechanistic evidence for 5-Hydroxymethyl-furan-3-carbonitrile, it is not possible to generate the authoritative and scientifically accurate article as requested.

Chemical Reactivity and Transformation of 5 Hydroxymethyl Furan 3 Carbonitrile

Reactivity at the Nitrile (C≡N) Group

The nitrile group is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. This allows it to undergo a variety of nucleophilic additions and reductions.

Nucleophilic Additions to the Carbonitrile

The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. These reactions typically lead to the formation of imines, which can then be hydrolyzed to carbonyl compounds or related derivatives.

Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 3-carboxy-5-hydroxymethylfuran . This process proceeds through an intermediate amide, 5-hydroxymethyl-furan-3-carboxamide , which can be isolated under milder reaction conditions.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by aqueous workup, results in the formation of a ketone. leah4sci.commasterorganicchemistry.commasterorganicchemistry.com This reaction provides a powerful method for carbon-carbon bond formation, converting the nitrile into a carbonyl group flanked by the furan (B31954) ring and the alkyl/aryl group from the Grignard reagent, yielding a 5-hydroxymethyl-3-acylfuran derivative. youtube.comyoutube.com

Table 1: Nucleophilic Addition Reactions at the Nitrile Group

| Reaction Type | Reagent(s) | Product | Notes |

| Acidic Hydrolysis | H₃O⁺, heat | 3-Carboxy-5-hydroxymethylfuran | Complete hydrolysis to the carboxylic acid. |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium 3-carboxy-5-hydroxymethylfuran | Forms the carboxylate salt, which requires an acidic workup to yield the carboxylic acid. |

| Partial Hydrolysis | H₂O₂, base or mild acid | 5-Hydroxymethyl-furan-3-carboxamide | The reaction can often be stopped at the amide stage under controlled conditions. |

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | 3-Acyl-5-hydroxymethylfuran (e.g., 3-Acetyl-5-hydroxymethylfuran) | The intermediate imine is hydrolyzed to a ketone during the aqueous workup. masterorganicchemistry.com |

Reductions and Oxidations Involving the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine, a fundamental transformation in synthetic chemistry. Oxidation of the nitrile group is less common but can be achieved under specific conditions.

Reduction: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the nitrile group directly to a primary amine. numberanalytics.commasterorganicchemistry.com This reaction converts 5-Hydroxymethyl-furan-3-carbonitrile into (4-(aminomethyl)furan-2-yl)methanol . This transformation is highly valuable for introducing a basic amino group into the molecule. rsc.orgyoutube.comyoutube.com

Oxidation: While nitriles are relatively resistant to oxidation, certain reagents can facilitate this transformation. For instance, aqueous sodium perborate (B1237305) can convert aryl nitriles into the corresponding amides, offering a mild alternative to direct hydrolysis for the synthesis of 5-hydroxymethyl-furan-3-carboxamide . tandfonline.com

Table 2: Reduction and Oxidation Reactions of the Nitrile Moiety

| Reaction Type | Reagent(s) | Product | Notes |

| Reduction | LiAlH₄, followed by H₂O workup | (4-(Aminomethyl)furan-2-yl)methanol | A complete reduction of the C≡N triple bond to a CH₂-NH₂ group. numberanalytics.com |

| Mild Oxidation | Sodium Perborate (NaBO₃) | 5-Hydroxymethyl-furan-3-carboxamide | Converts the nitrile to an amide, analogous to the reaction of benzonitriles. tandfonline.com |

Cycloaddition Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile can participate as a 2π component in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. These reactions are a powerful tool for constructing more complex molecular architectures.

[3+2] Cycloadditions: This is the most common type of cycloaddition for nitriles. Reaction with an azide (B81097) (e.g., sodium azide in the presence of a Lewis acid) can yield a tetrazole ring. researchgate.net Similarly, reaction with in-situ generated nitrile oxides (from oximes) can form oxadiazoles. mdpi.commdpi.comtandfonline.comfiveable.me These reactions are highly valuable in medicinal chemistry for the synthesis of bioisosteres of carboxylic acids.

[4+2] Cycloadditions (Diels-Alder): The participation of an unactivated nitrile as a dienophile in a Diels-Alder reaction is generally difficult and requires harsh conditions. nih.gov However, in intramolecular variants or with highly reactive dienes, it can be a viable pathway to form six-membered nitrogen-containing heterocycles. nih.gov

Table 3: Potential Cycloaddition Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Product Class | Notes |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | Tetrazole derivative | Forms a five-membered ring with four nitrogen atoms. researchgate.net |

| [3+2] Cycloaddition | R-CH=NOH, Oxidant (to form R-CNO) | Oxadiazole derivative | The nitrile reacts with a nitrile oxide dipole. tandfonline.comfiveable.me |

| [4+2] Cycloaddition | Conjugated Diene, High Temperature/Pressure | Dihydropyridine derivative | Generally low reactivity for unactivated nitriles. nih.gov |

Reactivity at the Hydroxymethyl (-CH₂OH) Group

The primary alcohol of the hydroxymethyl group is a key site for transformations such as oxidation to aldehydes and carboxylic acids, or conversion into esters and ethers. The reactivity is analogous to that of the well-studied biomass-derived platform chemical, 5-hydroxymethylfurfural (B1680220) (HMF). nih.govfrontiersin.orgresearchgate.net

Oxidation Reactions of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Using mild oxidizing agents such as manganese dioxide (MnO₂) or employing catalytic systems like TEMPO with a co-oxidant allows for the selective oxidation of the hydroxymethyl group to an aldehyde, yielding 5-formyl-furan-3-carbonitrile .

Oxidation to Carboxylic Acid: Stronger oxidizing agents or more vigorous catalytic systems (e.g., gold nanoparticle catalysts with oxygen) can oxidize the hydroxymethyl group directly to a carboxylic acid, forming 4-cyanofuran-2-carboxylic acid . mpg.deresearchgate.net This can also be achieved by first forming the aldehyde, which is then further oxidized.

Table 4: Oxidation Reactions of the Hydroxymethyl Group

| Product | Reagent(s) / Catalyst | Notes |

| 5-Formyl-furan-3-carbonitrile | MnO₂, Pyridinium chlorochromate (PCC) | Selective oxidation to the aldehyde stage. |

| 4-Cyanofuran-2-carboxylic acid | KMnO₄ or Catalytic systems (e.g., Au/γ-Al₂O₃, O₂) | Complete oxidation to the carboxylic acid. nih.gov |

Esterification and Etherification of the Hydroxymethyl Group

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alcohols, typically under acidic conditions.

Esterification: Reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) will produce the corresponding ester, for example, 4-cyanofuran-2-ylmethyl acetate . rsc.org Direct esterification with a carboxylic acid can also be achieved using an acid catalyst. researchgate.net

Etherification: Treating the compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a solid acid catalyst (like Amberlyst-15 or zeolites) will yield the corresponding ether, such as 5-(methoxymethyl)furan-3-carbonitrile . rsc.orgrsc.orgacs.orgcapes.gov.br

Table 5: Esterification and Etherification of the Hydroxymethyl Group

| Reaction Type | Reagent(s) / Catalyst | Product Example |

| Esterification | Acetic Anhydride, Pyridine | 4-Cyanofuran-2-ylmethyl acetate |

| Esterification | Carboxylic Acid (RCOOH), Acid Catalyst | 4-Cyanofuran-2-ylmethyl ester |

| Etherification | Methanol (CH₃OH), Acid Catalyst (e.g., H-ZSM-5) | 5-(Methoxymethyl)furan-3-carbonitrile rsc.org |

| Etherification | Ethanol (CH₃CH₂OH), Acid Catalyst (e.g., H-BEA) | 5-(Ethoxymethyl)furan-3-carbonitrile acs.org |

Nucleophilic Substitutions Involving the Hydroxymethyl Group

The hydroxymethyl group at the C5 position of 5-Hydroxymethyl-furan-3-carbonitrile is a primary alcohol and, as such, is susceptible to nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, so these transformations typically require its initial conversion into a more reactive intermediate, such as a halide, tosylate, or mesylate, or activation under acidic conditions.

Common nucleophilic substitution reactions at the hydroxymethyl group include:

Etherification: Formation of ethers can be achieved via a Williamson-type synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed condensation with an alcohol can yield ethers, though self-condensation can be a competing reaction.

Esterification: The primary alcohol readily reacts with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are often catalyzed by acids or bases.

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using standard halogenating agents. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting the alcohol to the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivative. These resulting allylic-type halides are highly reactive intermediates for subsequent nucleophilic substitution reactions.

The electron-withdrawing nature of the nitrile group at the C3 position influences the reactivity of the hydroxymethyl group. It can increase the acidity of the hydroxyl proton, potentially facilitating its deprotonation.

Table 1: Potential Nucleophilic Substitution Reactions at the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Type |

| Etherification | R-X (Alkyl Halide), Base (e.g., NaH) | 5-(Alkoxymethyl)furan-3-carbonitrile |

| Esterification | R-COCl (Acyl Chloride), Base (e.g., Pyridine) | 5-((Acyloxy)methyl)furan-3-carbonitrile |

| Halogenation | SOCl₂, PBr₃ | 5-(Halomethyl)furan-3-carbonitrile |

Reactivity of the Furan Heterocycle

The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. ucalgary.ca However, the reactivity and regioselectivity of the furan core in 5-Hydroxymethyl-furan-3-carbonitrile are heavily modulated by its substituents.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions (the α-carbons adjacent to the oxygen atom). pearson.comchemicalbook.com This is because the carbocation intermediate formed by attack at these positions is better stabilized by resonance, with three contributing resonance structures. chemicalbook.com Attack at the C3 or C4 positions (β-carbons) results in a less stable intermediate with only two resonance structures. chemicalbook.com

In 5-Hydroxymethyl-furan-3-carbonitrile, the situation is more complex:

The C5 position is already substituted with a hydroxymethyl group, which is a weakly activating, ortho-, para-directing group.

The C3 position bears a nitrile (-CN) group, which is a strongly electron-withdrawing and deactivating group. It deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5).

The combined effect is a significant deactivation of the furan ring towards EAS. The strong deactivating effect of the C3 nitrile group generally overrides the weak activating effect of the C5 hydroxymethyl group. If an electrophilic substitution reaction were to be forced under harsh conditions, the most likely site of attack would be the C2 position. This position is alpha to the furan oxygen and meta to the deactivating nitrile group, making it the least deactivated of the available positions. Common EAS reactions like nitration or Friedel-Crafts acylation would be challenging and may require carefully optimized conditions to avoid degradation of the furan ring. youtube.com

Ring-Opening and Ring-Closing Reactions of the Furan Core

The furan ring is susceptible to cleavage under strong acidic conditions. researchgate.net For the related and extensively studied compound 5-hydroxymethylfurfural (HMF), acid-catalyzed hydrolysis leads to the formation of levulinic acid and formic acid. A similar susceptibility to acid-catalyzed ring-opening is expected for 5-Hydroxymethyl-furan-3-carbonitrile, which would likely lead to different degradation products due to the presence of the nitrile group. This instability can be a significant factor during reactions performed in acidic media, potentially leading to lower yields and the formation of byproducts.

Conversely, the furan ring can also be formed through ring-closing reactions. While not a reaction of 5-Hydroxymethyl-furan-3-carbonitrile itself, its synthesis often involves the acid-catalyzed cyclization and dehydration of specific carbohydrate precursors.

In some specialized reactions, the furan ring can participate in a sequence of ring-opening and ring-closing. For instance, certain transition metal-free cross-coupling reactions on furans have been shown to proceed through a reversible cycloaddition followed by ring-opening and elimination, ultimately leading to a substituted product while regenerating the furan core. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at the Furan Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require a halide or triflate functional group on the aromatic ring to proceed. researchgate.net Therefore, to utilize 5-Hydroxymethyl-furan-3-carbonitrile in such reactions, it must first be halogenated.

Based on the principles of electrophilic substitution discussed previously, selective halogenation (e.g., bromination or iodination) would most likely occur at the C2 position. This would yield a 2-halo-5-hydroxymethyl-furan-3-carbonitrile intermediate. This halogenated furan can then serve as a substrate in a variety of well-established cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of a Halogenated Furan Derivative

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand | C-C (alkenyl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N |

These reactions would install a new substituent at the C2 position of the furan ring, providing a modular approach to highly functionalized furan derivatives.

Tandem and Cascade Reactions Involving Multiple Functional Groups of 5-Hydroxymethyl-furan-3-carbonitrile

A tandem or cascade reaction is a chemical process where multiple consecutive reactions occur in a single pot without the need to isolate intermediates, leading to a significant increase in molecular complexity in a single operation. ucalgary.ca The multifunctional nature of 5-Hydroxymethyl-furan-3-carbonitrile makes it an ideal candidate for the design of such efficient reaction sequences.

While specific literature examples for this exact molecule are not prominent, one can envision several hypothetical cascade pathways:

Reaction initiated at the hydroxymethyl group: Conversion of the alcohol to a leaving group could be followed by an intramolecular cyclization where the nitrile group acts as a nucleophile, potentially forming a bicyclic lactam or related structure after hydrolysis of the intermediate imine.

Reaction involving the furan ring and a side chain: A partial reduction of the furan ring could alter its electronic properties and geometry, enabling a subsequent intramolecular reaction. For example, hydrogenation of the furan ring could be followed by an intramolecular Michael addition of the hydroxymethyl group to the now activated nitrile group (or a derivative thereof).

Intermolecular cascade: The molecule could react with a bifunctional reagent in a cascade fashion. For example, an amino-alcohol could first react with the nitrile group (e.g., via a catalyzed addition), and the resulting intermediate could then undergo an intramolecular etherification with the hydroxymethyl group, all in a one-pot process.

These theoretical pathways highlight the potential of 5-Hydroxymethyl-furan-3-carbonitrile as a substrate for developing novel and efficient syntheses of complex heterocyclic molecules.

Derivatization Strategies and Functionalization of 5 Hydroxymethyl Furan 3 Carbonitrile

Synthesis of Advanced Furan-Based Scaffolds from 5-Hydroxymethyl-furan-3-carbonitrile

The strategic modification of 5-Hydroxymethyl-furan-3-carbonitrile allows for the construction of sophisticated molecular frameworks with potential applications in materials science and medicinal chemistry.

Introduction of Halogenated Derivatives

The hydroxyl group of 5-Hydroxymethyl-furan-3-carbonitrile can be readily substituted with halogens, such as chlorine and bromine, to yield halomethylfurans. researchgate.net For instance, reaction with thionyl chloride or hydrobromic acid can produce 5-chloromethyl-furan-3-carbonitrile and 5-bromomethyl-furan-3-carbonitrile, respectively. These halogenated derivatives are highly reactive intermediates, primed for subsequent nucleophilic substitution reactions.

Furthermore, the furan (B31954) ring itself can undergo halogenation. The specific position of halogenation on the furan ring is influenced by the directing effects of the existing substituents and the choice of halogenating agent.

Amine and Amide Functionalizations

The hydroxymethyl group and the nitrile group of 5-Hydroxymethyl-furan-3-carbonitrile serve as key handles for the introduction of nitrogen-containing functionalities.

The hydroxymethyl group can be converted into an aminomethyl group through a two-step process involving initial conversion to a halomethyl derivative followed by reaction with ammonia (B1221849) or primary/secondary amines. unive.itbiosynth.com Alternatively, direct reductive amination of the corresponding aldehyde, obtained by oxidation of the hydroxymethyl group, can yield the desired amine. researchgate.net

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, which can then be converted to an amide through reaction with an amine in the presence of a coupling agent. rsc.orglibretexts.org Alternatively, partial hydrolysis of the nitrile can directly yield the primary amide.

A summary of potential amine and amide functionalizations is presented below:

| Functional Group | Reaction | Resulting Functional Group |

|---|---|---|

| Hydroxymethyl | Conversion to Halomethyl then Amination | Aminomethyl |

| Nitrile | Hydrolysis then Amidation | Amide |

| Nitrile | Partial Hydrolysis | Primary Amide |

Carbon-Carbon Bond Formations

The furan ring of 5-Hydroxymethyl-furan-3-carbonitrile and its derivatives can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are instrumental in constructing complex molecular architectures.

Heck Coupling: Vinyl groups can be introduced onto the furan ring via the Heck reaction, which couples the furan derivative with an alkene in the presence of a palladium catalyst. organic-chemistry.orgnih.govlibretexts.org

Suzuki Coupling: The Suzuki reaction enables the coupling of a halogenated or boronylated furan derivative with a boronic acid or ester, respectively, to form a biaryl or vinyl-furan linkage.

Sonogashira Coupling: Terminal alkynes can be coupled with halogenated furan derivatives using the Sonogashira reaction, which employs a palladium catalyst and a copper(I) co-catalyst, to yield alkynylfurans. wikipedia.orglibretexts.orgorganic-chemistry.orgacs.orgnih.gov

These coupling strategies offer a powerful toolbox for the elaboration of the furan scaffold.

Exploitation of the Hydroxymethyl Group for Polymerization Initiators

The hydroxymethyl group of 5-Hydroxymethyl-furan-3-carbonitrile can be chemically modified to create initiators for various types of polymerization. For instance, it can be converted into an initiator for ring-opening polymerization (ROP) or atom transfer radical polymerization (ATRP). nih.govchemrxiv.orgwhiterose.ac.ukresearchgate.netgoogle.com This allows for the synthesis of polymers with a furan moiety at one end of the chain, imparting unique properties to the resulting material. The presence of the furan ring can also be exploited for post-polymerization modification via Diels-Alder reactions. rsc.org

Utilization of the Nitrile Group for Heterocycle Annulation

The nitrile group in 5-Hydroxymethyl-furan-3-carbonitrile is a valuable functional group for the construction of fused heterocyclic systems. Through cyclization reactions with appropriate reagents, the nitrile group can participate in the formation of new rings, leading to complex polycyclic aromatic compounds. For example, reaction with sulfur-containing reagents can lead to the formation of thieno[2,3-b]furan (B14668842) systems. mdpi.comresearchgate.netnih.govnih.govresearchgate.net The synthesis of such fused heterocycles is of significant interest due to their potential applications in organic electronics and medicinal chemistry.

Regioselective Functionalization Approaches

The presence of multiple reactive sites in 5-Hydroxymethyl-furan-3-carbonitrile necessitates the development of regioselective functionalization strategies. By carefully choosing reaction conditions and protecting groups, it is possible to selectively modify one functional group while leaving the others intact.

For example, the hydroxymethyl group can be selectively protected, for instance as a silyl (B83357) ether, allowing for transformations to be carried out on the nitrile group or the furan ring. researchgate.net Subsequently, deprotection of the hydroxymethyl group would yield a bifunctional molecule ready for further derivatization. Conversely, the reactivity of the furan ring can be modulated by the choice of catalyst and reaction conditions in cross-coupling reactions, allowing for selective functionalization at specific positions. Such regioselective approaches are crucial for the controlled synthesis of complex molecules with well-defined structures.

Theoretical and Computational Studies of 5 Hydroxymethyl Furan 3 Carbonitrile

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 5-Hydroxymethyl-furan-3-carbonitrile are fundamental to its chemical behavior. Computational quantum chemistry offers powerful tools to model these characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.org A DFT calculation for 5-Hydroxymethyl-furan-3-carbonitrile would involve solving the Kohn-Sham equations to determine the molecule's ground-state electron density. From this density, numerous molecular properties can be derived.

A typical DFT study, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would yield the optimized molecular geometry. globalresearchonline.net This provides precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all further analysis. For example, a study on furan (B31954) and its methylated derivatives calculated the C2=C3 bond length in furan to be approximately 1.36 Å and the C2-O1 bond length to be about 1.37 Å. derpharmachemica.com For 5-Hydroxymethyl-furan-3-carbonitrile, calculations would reveal how the electron-withdrawing nitrile (-CN) group and the hydroxymethyl (-CH₂OH) group influence the geometry of the furan ring compared to these simpler furans.

Further analysis of the DFT output can generate vibrational frequencies, corresponding to the molecule's infrared and Raman spectra, and can be used to confirm that the optimized structure is a true energy minimum. derpharmachemica.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. dss.go.thresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Data for Furan and its Derivatives This table presents data for furan and its methyl derivatives to exemplify the outputs of an FMO analysis. Data for 5-Hydroxymethyl-furan-3-carbonitrile would be generated using similar computational methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan | -6.89 | 0.98 | 7.87 |

| 2-Methylfuran | -6.54 | 1.12 | 7.66 |

| 2,5-Dimethylfuran | -6.21 | 1.25 | 7.46 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.

Transition State Characterization for Synthetic Pathways

The synthesis of furan derivatives often involves multiple steps. For instance, a historical synthesis of 5-Hydroxymethyl-furan-3-carbonitrile involved treating the corresponding 5-(hydroxymethyl) compound with thionyl chloride. To study such a reaction computationally, one would model the reactants, products, and any intermediates. The key is to locate the transition state (TS) for each step—the highest energy point along the reaction coordinate.

Characterizing a transition state involves optimizing its geometry and performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction path from reactant to product. The geometry of the TS reveals the precise arrangement of atoms as bonds are broken and formed.

Energetic Profiles of Key Transformations

Computational studies on the reactions of the related molecule, 5-hydroxymethylfurfural (B1680220) (HMF), have successfully mapped out energetic profiles for its hydrogenation on different metal surfaces. For example, the activation energy for the hydrogenation of the formyl group of HMF was calculated to understand the catalytic process. A similar approach for 5-Hydroxymethyl-furan-3-carbonitrile could be used to study its synthesis or subsequent reactions, such as the conversion of the hydroxymethyl group to other functional groups. This would provide valuable insights into reaction feasibility, kinetics, and potential side reactions.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with its neighbors are crucial for its physical properties and biological activity.

The hydroxymethyl group (-CH₂OH) in 5-Hydroxymethyl-furan-3-carbonitrile is not fixed in space; it can rotate around the C-C bond connecting it to the furan ring. This rotation gives rise to different conformers (conformational isomers), each with a distinct energy. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformers (energy minima) and the rotational energy barriers between them. Such studies have been performed on similar structures, like 5-ethyl-5-hydroxymethyl-1,3-dioxane, to determine the preferred orientation of the hydroxymethyl group in different solvent environments. The stability of each conformer is governed by a balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the furan ring's oxygen or the nitrile group's nitrogen.

Furthermore, the presence of the hydroxyl group and the nitrile group makes 5-Hydroxymethyl-furan-3-carbonitrile capable of forming strong intermolecular hydrogen bonds. Computational models can be used to study the geometry and energy of dimers or larger clusters of the molecule, revealing how these interactions influence its crystal packing and bulk properties.

Advanced Analytical Methodologies for Characterization of 5 Hydroxymethyl Furan 3 Carbonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For 5-Hydroxymethyl-furan-3-carbonitrile, which has a molecular formula of C₆H₅NO₂, the theoretical exact mass can be calculated. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the m/z of the resulting pseudomolecular ion, typically [M+H]⁺ or [M+Na]⁺. The experimentally measured mass is then compared to the theoretical mass. A very small mass error, usually less than 5 parts per million (ppm), provides strong evidence for the proposed molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS or MS²). In this technique, the parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. For a related compound, 5-hydroxymethylfurfural (B1680220) (5-HMF), MS² analysis of the [M+H]⁺ ion (m/z 127.0392) yields characteristic fragments at m/z 109.0290, 81.0343, and 53.0395, corresponding to losses of water and other neutral fragments. researchgate.net A similar fragmentation pattern, accounting for the nitrile group, would be expected for 5-Hydroxymethyl-furan-3-carbonitrile, providing further confirmation of its structure.

Table 1: Theoretical vs. Expected HRMS Data for 5-Hydroxymethyl-furan-3-carbonitrile

| Parameter | Value |

| Molecular Formula | C₆H₅NO₂ |

| Theoretical Monoisotopic Mass | 123.0320 u |

| Expected [M+H]⁺ Ion (m/z) | 124.0393 |

| Expected [M+Na]⁺ Ion (m/z) | 146.0212 |

| Acceptable Mass Error | < 5 ppm |

| Note: Data is theoretical and serves as an example of expected values. |

Advanced NMR Spectroscopy (2D NMR, Solid-State NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary for definitive structural assignment. mdpi.com

For 5-Hydroxymethyl-furan-3-carbonitrile, ¹H NMR would show distinct signals for the two furan (B31954) ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. researchgate.net ¹³C NMR would reveal signals for the six unique carbon atoms, including the furan ring carbons, the hydroxymethyl carbon, and the distinct quaternary carbon of the nitrile group. rsc.org

To assemble the molecular puzzle, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, connecting adjacent protons, such as those on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), definitively assigning the proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like the nitrile and furan carbons C3 and C5) by their correlation to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in confirming stereochemistry and conformation.

Solid-State NMR (ssNMR) provides structural information for the compound in its solid, crystalline form. This is particularly useful for studying polymorphism and for compounds with low solubility. researchgate.net By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can provide detailed insights into the molecular packing and conformation within the crystal lattice.

Table 2: Expected NMR Chemical Shift Ranges for 5-Hydroxymethyl-furan-3-carbonitrile

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | 2D Correlation (Expected) |

| ¹H | Furan-H | δ 6.5 - 8.0 | COSY, HSQC, HMBC |

| ¹H | -CH₂OH | δ 4.5 - 5.0 | COSY, HSQC, HMBC |

| ¹H | -OH | δ 2.0 - 4.0 | - |

| ¹³C | Furan Ring | δ 100 - 160 | HSQC, HMBC |

| ¹³C | -CH₂OH | δ 55 - 65 | HSQC, HMBC |

| ¹³C | -C≡N | δ 115 - 125 | HMBC |

| Note: Ranges are estimates based on furan derivatives and are solvent-dependent. researchgate.netrsc.orgresearchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. youtube.com The two techniques are complementary, as some molecular vibrations are more active in IR and others in Raman.

For 5-Hydroxymethyl-furan-3-carbonitrile, the key functional groups would produce characteristic absorption or scattering peaks:

Nitrile Group (C≡N): This group gives a very sharp and distinct peak in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is often weak in the Raman spectrum.

Hydroxyl Group (O-H): The O-H stretching vibration appears as a strong, broad band in the IR spectrum, usually between 3200-3600 cm⁻¹, indicative of hydrogen bonding.

Furan Ring: The C-H stretching vibrations of the aromatic furan ring appear above 3000 cm⁻¹. The C=C and C-O-C stretching vibrations within the ring produce a series of characteristic peaks in the fingerprint region (1300-1600 cm⁻¹). researchgate.netresearchgate.net

Hydroxymethyl Group (CH₂): The C-H stretching vibrations of the methylene group are observed in the 2850-2960 cm⁻¹ region, while the C-O stretching of the primary alcohol is typically found around 1050 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies. nih.gov Comparing the experimental IR and Raman spectra with the DFT-calculated spectrum aids in the precise assignment of each vibrational mode.

Table 3: Key Vibrational Frequencies for 5-Hydroxymethyl-furan-3-carbonitrile

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Furan | C-H Stretch | 3100 - 3150 | Medium | Medium |

| -CH₂- | C-H Stretch | 2850 - 2960 | Medium | Medium |

| -C≡N | C≡N Stretch | 2220 - 2260 | Medium, Sharp | Weak |

| Furan | C=C Stretch | 1500 - 1600 | Strong | Strong |

| -CH₂OH | C-O Stretch | 1030 - 1080 | Strong | Medium |

| Note: Values are typical ranges and can be influenced by the molecular environment. researchgate.netnih.gov |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

For 5-Hydroxymethyl-furan-3-carbonitrile, a successful crystallographic analysis would provide an unambiguous confirmation of its connectivity and conformation in the solid state. Furthermore, it would reveal crucial details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the hydroxyl group and the nitrile nitrogen, as well as potential π-π stacking interactions between furan rings.

For example, the crystal structure of the related compound 5-(Hydroxymethyl)furan-2-carboxylic acid shows that the furan ring and the carboxyl group are nearly coplanar and that the crystal packing is stabilized by O—H···O hydrogen bonds. nih.gov A similar analysis for the target nitrile would be expected to reveal the specific hydrogen bonding network and crystal symmetry.

Table 4: Example of Crystallographic Data for a Furan Derivative

| Parameter | Example Value (for a related furan) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 10.838 Å, b = 7.260 Å, c = 15.526 Å |

| Volume (V) | 1221.7 ų |

| Molecules per Unit Cell (Z) | 8 |

| Key Intermolecular Forces | O—H···O Hydrogen Bonding |

| Note: Data is for the related compound C₆H₆O₄ and serves as an illustrative example of the type of information obtained. nih.gov |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile compounds like 5-Hydroxymethyl-furan-3-carbonitrile. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, set to a wavelength where the furan ring absorbs strongly (around 260-280 nm). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and mass information, allowing for the identification of impurities. researchgate.net

Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, GC is a powerful technique. Given the hydroxyl group, 5-Hydroxymethyl-furan-3-carbonitrile might require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing. researchgate.net The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., HP-5MS). nih.gov The most common detector is a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of the separated components. GC-MS is highly effective for identifying trace-level volatile or semi-volatile impurities. researchgate.netnih.gov

Table 5: Comparison of Chromatographic Methods for Analysis

| Technique | Principle | Typical Column | Mobile/Carrier Phase | Detector | Application |

| HPLC | Partitioning between liquid mobile and solid stationary phases | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV, MS | Purity assessment, quantification, impurity identification |

| GC-MS | Partitioning between gas mobile and liquid stationary phases | HP-5MS (Capillary) | Helium (Carrier Gas) | Mass Spectrometer | Analysis of volatile impurities, structural confirmation |

Potential Applications of 5 Hydroxymethyl Furan 3 Carbonitrile in Materials Science and Non Biological Systems

Precursor in Polymer Chemistry

5-Hydroxymethyl-furan-3-carbonitrile, a derivative of the versatile bio-based platform chemical 5-hydroxymethylfurfural (B1680220) (HMF), holds significant promise as a precursor in polymer chemistry. ulaval.carsc.org The presence of both a hydroxyl and a nitrile functional group, attached to a rigid furan (B31954) ring, allows for its participation in a variety of polymerization reactions to create novel polymers with tailored properties. The furan ring itself imparts rigidity and can lead to polymers with high thermal stability and mechanical strength. ulaval.ca

The hydroxyl group can readily undergo esterification or etherification reactions, making it a suitable monomer for the synthesis of polyesters and polyethers. Furthermore, the nitrile group can be subjected to various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions to form polyesters or polyamides. Alternatively, the nitrile group can be reduced to an amine, which serves as a monomer for the synthesis of polyamides and polyimines.

The bifunctionality of 5-Hydroxymethyl-furan-3-carbonitrile allows for the creation of linear polymers or, with the use of appropriate co-monomers, cross-linked polymer networks. The properties of the resulting polymers can be fine-tuned by the choice of co-monomers and the polymerization conditions. For instance, the incorporation of flexible aliphatic chains can enhance the elasticity of the polymers, while the introduction of aromatic units can further increase their thermal stability.

Below is a table summarizing the potential polymerization pathways for 5-Hydroxymethyl-furan-3-carbonitrile:

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Class |

| Hydroxyl (-OH) | Polycondensation with dicarboxylic acids/esters | Polyesters |

| Ring-opening polymerization with cyclic ethers | Polyethers | |

| Nitrile (-CN) | Hydrolysis to carboxylic acid, then polycondensation | Polyesters, Polyamides |

| Reduction to amine, then polycondensation | Polyamides, Polyimines |

Intermediates in Agrochemical Synthesis

The furan nucleus is a structural motif found in a number of biologically active compounds, including some agrochemicals. nih.gov The unique combination of functional groups in 5-Hydroxymethyl-furan-3-carbonitrile makes it a potentially valuable intermediate in the synthesis of novel pesticides, herbicides, and fungicides. The furan ring is a key pharmacophore for the insecticidal activity of some natural products like limonoids. nih.gov

The nitrile group is a common feature in many agrochemicals and can be a precursor to other functional groups. For example, it can be converted to an amide, which may exhibit herbicidal or fungicidal activity. The hydroxymethyl group offers a site for derivatization to introduce other functionalities that could enhance the biological activity or modify the physical properties of the final product, such as its solubility and stability.

While direct synthesis of commercial agrochemicals from 5-Hydroxymethyl-furan-3-carbonitrile is not widely documented, its structural similarity to other furan-based bioactive molecules suggests its potential as a building block for the development of new agrochemical candidates. The Mannich reaction, for instance, is used in the synthesis of some agrochemicals and could potentially be applied to this molecule. wikipedia.org

Building Block for Advanced Organic Materials

The rigid and planar structure of the furan ring, combined with the versatile functional groups of 5-Hydroxymethyl-furan-3-carbonitrile, makes it an attractive building block for the synthesis of advanced organic materials with applications in electronics and photonics. Furan-based polymers have been explored as alternatives to petroleum-based analogues due to the high performance associated with the structural rigidity of the furan ring. ulaval.ca

The extended π-conjugation possible within molecules containing the furan ring suggests potential for applications in organic electronics. By extending the conjugation through reactions involving the hydroxymethyl and cyano groups, it may be possible to synthesize organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs). The inherent polarity of the molecule, due to the hydroxyl and nitrile groups, could also be exploited in the design of materials with specific dielectric properties or for applications in nonlinear optics.

The ability to form hydrogen bonds through the hydroxyl group and coordinate to metal ions via the nitrile group could be utilized in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Role as a Chemical Probe for Fundamental Reaction Studies

The distinct reactivity of the hydroxymethyl and nitrile groups on the furan ring of 5-Hydroxymethyl-furan-3-carbonitrile allows it to serve as a chemical probe for studying reaction mechanisms and kinetics. mdpi.com The furan moiety itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, which can be used to probe the presence of furan-containing molecules. nih.gov

The hydroxymethyl group can be used to study enzymatic or catalytic reactions involving alcohol oxidation or etherification. The progress of such reactions can be monitored by spectroscopic techniques, following the disappearance of the hydroxyl group or the appearance of new functional groups. Similarly, the nitrile group can be a reporter for reactions such as hydrolysis, reduction, or cycloadditions.

The presence of two different reactive sites on the same molecule allows for the study of selectivity in chemical reactions. By subjecting 5-Hydroxymethyl-furan-3-carbonitrile to various reaction conditions, one can investigate the factors that favor the reaction at one site over the other. This information is crucial for the development of selective synthetic methodologies.

Application in Catalyst Ligand Design

The nitrile group in 5-Hydroxymethyl-furan-3-carbonitrile can act as a coordinating group for transition metals, making it a potential component in the design of novel catalyst ligands. Furan-based ligands have been used in various catalytic applications, including asymmetric synthesis. researchgate.netnih.gov The combination of the furan ring and the nitrile group could lead to ligands with unique electronic and steric properties.

The hydroxymethyl group provides a handle for further modification of the ligand structure. For example, it can be used to attach the ligand to a solid support, facilitating catalyst recovery and recycling. Alternatively, it can be derivatized to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands. The rigidity of the furan backbone can be advantageous in asymmetric catalysis, where a well-defined ligand geometry is often crucial for achieving high enantioselectivity.

While the direct application of 5-Hydroxymethyl-furan-3-carbonitrile in catalyst ligand design is not yet established, its structural features suggest that it could be a valuable precursor for the synthesis of new ligands for a variety of catalytic transformations. The coordination chemistry of furan ligands on transition metal cluster complexes has been an area of active research. sc.edu

Future Research Directions and Unexplored Avenues for 5 Hydroxymethyl Furan 3 Carbonitrile

Development of Asymmetric Synthesis Methodologies

While the synthesis of racemic 5-Hydroxymethyl-furan-3-carbonitrile can be achieved, the development of asymmetric methodologies to access enantiomerically pure or enriched forms remains a critical and unexplored area. Chiral furan (B31954) derivatives are pivotal intermediates for numerous natural products and bioactive compounds. benthamdirect.comresearchgate.net Future research should focus on creating stereogenic centers, either within the furan ring or at the hydroxymethyl-substituted carbon.

Key strategies could include:

Organocatalytic and Enantioselective Approaches: The use of chiral organocatalysts could facilitate the enantioselective construction of the furan scaffold from achiral precursors. benthamdirect.comresearchgate.net

Chemoenzymatic Kinetic Resolution: Enzymes could be employed to selectively react with one enantiomer of a racemic mixture of 5-Hydroxymethyl-furan-3-carbonitrile or its precursors, allowing for the separation of enantiomers. benthamdirect.comresearchgate.net

Chiral Pool Synthesis: Utilizing carbohydrates as readily available chiral starting materials could provide a pathway to chiral derivatives of the target molecule. benthamdirect.comresearchgate.net

The development of these methods is essential for investigating the stereospecific interactions of its derivatives in biological systems and for the synthesis of complex chiral molecules.

Integration into High-Throughput Synthesis Platforms

The integration of 5-Hydroxymethyl-furan-3-carbonitrile into high-throughput synthesis (HTS) and automated platforms could rapidly accelerate the discovery of new derivatives with desirable properties. The furan-3(2H)-imine scaffold, for instance, can be generated efficiently from related furanones and amines, suggesting the potential for combinatorial library synthesis. royalsocietypublishing.orgnih.govroyalsocietypublishing.orgnih.gov

Future work in this area should aim to:

Develop Robust Reaction Protocols: Adapting existing synthetic routes or developing new ones that are amenable to automated liquid handlers and flow chemistry systems.

Library Design and Synthesis: Using the 5-Hydroxymethyl-furan-3-carbonitrile core to generate large libraries of diverse compounds by varying substituents at the hydroxymethyl, nitrile, and furan ring positions.

Scaffold Hopping and Diversification: Employing the molecule as a starting point for the synthesis of related but structurally distinct heterocyclic systems.

These HTS approaches would enable the rapid screening of compound libraries for applications in drug discovery and materials science, significantly reducing the time from design to discovery.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic methods like photocatalysis and electrocatalysis offer green and efficient alternatives for chemical transformations. nih.govresearchgate.netrsc.org These techniques have not been extensively applied to 5-Hydroxymethyl-furan-3-carbonitrile.

Unexplored research avenues include:

Photoredox Catalysis: A recent study demonstrated the conversion of furans to pyrroles via a photocatalytic atom-swapping strategy, a method that could be applied to synthesize novel nitrogen-containing heterocyclic analogues from 5-Hydroxymethyl-furan-3-carbonitrile. nih.gov

Electrochemical Oxidation/Reduction: The hydroxymethyl group is a prime target for selective electrochemical oxidation to an aldehyde or carboxylic acid, analogous to the well-studied electrooxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). researchgate.netrsc.org Conversely, the nitrile group could be a substrate for electrocatalytic reduction.

C-H Functionalization: Both photocatalysis and electrocatalysis could enable the direct functionalization of the C-H bonds on the furan ring, providing a streamlined route to more complex substituted derivatives without the need for pre-functionalized starting materials.

The following table outlines potential catalytic transformations:

| Transformation Type | Target Functional Group | Potential Product Class | Catalyst Type |

| Photocatalytic Atom Swap | Furan Ring Oxygen | Pyrrole Derivatives | Photoredox Catalyst |

| Electrocatalytic Oxidation | Hydroxymethyl Group | Furan-aldehydes, Furan-carboxylic acids | Metal-based Electrocatalysts |

| Electrocatalytic Reduction | Nitrile Group | Amines, Aldehydes | Transition Metal Cathodes |

| Photocatalytic C-H Activation | Furan Ring C-H | Arylated/Alkylated Furans | Photoredox Catalyst |

This table presents potential, largely unexplored, research directions for the application of modern catalytic methods to 5-Hydroxymethyl-furan-3-carbonitrile.

Sustainable and Biocatalytic Approaches to Derivatives

The pursuit of green chemistry principles necessitates the development of sustainable synthetic routes. rsc.org 5-Hydroxymethyl-furan-3-carbonitrile is structurally related to 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass. mdpi.comresearchgate.net This connection suggests a strong potential for bio-based sourcing and biocatalytic modifications.

Future research should focus on:

Biosynthesis Pathways: Investigating or engineering microbial strains or enzymatic pathways for the direct production of 5-Hydroxymethyl-furan-3-carbonitrile or its precursors from renewable feedstocks like carbohydrates. mdpi.comfrontiersin.org

Enzymatic Transformations: Employing enzymes such as alcohol dehydrogenases, oxidases, or nitrilases to selectively modify the functional groups of the molecule under mild, aqueous conditions.

Green Solvents and Catalysts: Developing synthetic protocols that utilize sustainable solvents and catalysts, such as non-noble metals or supported catalysts, to reduce environmental impact. frontiersin.org

The table below summarizes potential sustainable approaches:

| Approach | Method | Feedstock/Substrate | Potential Outcome |

| Biocatalysis | Whole-cell fermentation / Enzymatic conversion | Sugars, Lignocellulose | Direct synthesis of the furan scaffold |

| Chemoenzymatic Synthesis | Selective enzymatic modification | 5-Hydroxymethyl-furan-3-carbonitrile | Chiral resolution, selective oxidation/reduction |

| Green Catalysis | Heterogeneous catalysts (e.g., zeolites, non-noble metals) | Biomass-derived furans | Efficient conversion with catalyst recycling |

This table highlights potential green and bio-based strategies for the synthesis and derivatization of 5-Hydroxymethyl-furan-3-carbonitrile.

Design of Novel Architectures Incorporating the 5-Hydroxymethyl-furan-3-carbonitrile Scaffold

The multifunctional nature of 5-Hydroxymethyl-furan-3-carbonitrile makes it an ideal building block for the construction of larger, complex molecular architectures. researchgate.net Its rigid furan core and reactive functional groups (hydroxyl, nitrile) can be leveraged to create novel polymers and framework materials.

Promising areas for exploration include:

Metal-Organic Frameworks (MOFs): While furan-2,5-dicarboxylic acid is a common ligand in MOF synthesis, the use of a dinitrile or cyano-carboxylate derivative of this furan could lead to new network topologies and materials with unique gas sorption or catalytic properties. acs.orgnih.govconsensus.appresearchgate.net

Covalent Organic Frameworks (COFs): The molecule could serve as a monomer in the synthesis of COFs, which are porous, crystalline polymers with applications in gas storage, separation, and catalysis. researchgate.netwikipedia.org The combination of the furan ring with the nitrile group could lead to highly stable and functional COF materials.

Functional Polymers: The hydroxyl group allows for polymerization via esterification or etherification, while the nitrile group can be subjected to polymerization or post-polymerization modification. This could lead to the development of novel polyimides or other functional polymers with tailored thermal and mechanical properties. researchgate.netacs.org

The exploration of these advanced materials would expand the application of this versatile furan building block far beyond traditional small-molecule chemistry.

Q & A

Basic: What are the standard synthetic routes for 5-Hydroxymethyl-furan-3-carbonitrile, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, starting with furan derivatives and introducing functional groups via nucleophilic substitution or condensation. Key steps include:

- Protection of reactive groups : Use acetyl or benzyl groups to prevent side reactions during nitrile or hydroxymethyl group installation .

- Solvent selection : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction efficiency by stabilizing intermediates .

- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) accelerate cyclization or substitution steps.

Purity Optimization : - Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product.

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

Basic: Which spectroscopic techniques are most effective for characterizing 5-Hydroxymethyl-furan-3-carbonitrile?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons on the furan ring and substituents. For example, the hydroxymethyl group (CH₂OH) shows a triplet near δ 4.5 ppm, while the nitrile carbon appears at ~115 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms functional groups via C≡N stretching (~2240 cm⁻¹) and O-H stretching (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ = 124.06 for C₆H₅NO₂) and fragments to validate structure .

Advanced: How can computational chemistry aid in predicting the reactivity of 5-Hydroxymethyl-furan-3-carbonitrile in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity. For example, the nitrile group’s electron-withdrawing effect directs nucleophiles to the hydroxymethyl-bearing carbon .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

- AI-Powered Synthesis Planning : Tools like Reaxys or Pistachio predict feasible routes by cross-referencing reaction databases, reducing trial-and-error experimentation .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for the oxidation of 5-Hydroxymethyl-furan-3-carbonitrile derivatives?

Methodological Answer:

- Control Experiments : Compare homogeneous (e.g., CrCl₃) vs. heterogeneous catalysts (e.g., VNU-11–SO₄). Heterogeneous systems often show better recyclability but require optimized pore structures .

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-oxidation to carboxylic acids) and adjust reaction time/temperature .

- Kinetic Studies : Plot rate constants under varying conditions (pH, solvent) to isolate rate-limiting steps .

Basic: What are the key challenges in scaling up laboratory synthesis of 5-Hydroxymethyl-furan-3-carbonitrile?

Methodological Answer:

- Solvent Volume Reduction : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify distillation .

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during nitrile group formation .

- Yield Optimization : Conduct DoE (Design of Experiments) to balance stoichiometry and catalyst loading .

Advanced: How does regioisomerism (2- vs. 3-carbonitrile substitution) impact the biological activity of hydroxymethyl-furan derivatives?

Methodological Answer:

- SAR Studies : Compare IC₅₀ values in enzyme assays. For example, 3-carbonitrile derivatives may exhibit stronger hydrogen bonding with target proteins due to spatial alignment .

- Crystallography : Resolve X-ray structures of protein-ligand complexes to map binding interactions .

- Computational MD Simulations : Track conformational stability in aqueous vs. lipid environments to predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.